molecular formula C9H9BrO2 B046340 3-Bromo-3-phenylpropanoic acid CAS No. 15463-91-9

3-Bromo-3-phenylpropanoic acid

Cat. No.: B046340
CAS No.: 15463-91-9
M. Wt: 229.07 g/mol
InChI Key: JQRMHJWFYKSDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stereospecific Conversion : It is utilized for the stereospecific conversion of 1,3-diols into 2,4-disubstituted oxetanes (Aftab et al., 2000).

  • Synthesis of Inhibitors : It serves in the synthesis of irreversible inhibitors of human leukocyte elastase, which are important in medical research (Doucet et al., 1997).

  • Synthesis of Derivatives : It is used in synthesizing quinoxaline, 1,4-thiazine, and thiomorpholine derivatives containing an arylmethyl substituent (Pokhodylo et al., 2021).

  • Chiral Inversion and Synthesis : The compound is involved in the chiral inversion of (S)-2-bromo-3-phenylpropanoic acid for the preparation of optically pure (S)-2-acetylthio-3-phenylpropanoic acid (Chen et al., 2004).

  • Stereoselective Bromination : It plays a role in the stereoselective radical bromination of α-chloro hydrocinnamic acid derivatives (Wong et al., 2000).

  • Intermediate in Biosynthesis : 3-Hydroxy-3-phenylpropanoic acid, a related compound, is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid (Jarvis et al., 2000).

  • Inhibitor for Metallo-β-Lactamase Enzymes : Another derivative, 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, is studied as an inhibitor for metallo-β-lactamase enzymes, which can develop resistance to beta-lactam antibiotics (Maleki et al., 2019).

  • Antidepressant Drug Precursor : Chiral (S)-3-hydroxy-3-phenylpropanoic acid is a potential progenitor for the synthesis of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs (Zhao et al., 2014).

  • Amidase Inhibitor : It has potential as an amidase inhibitor due to its structural, chemical, electronic, thermodynamic, and biological activities (Rahuman et al., 2020).

  • Cross-Coupling of C–H Bonds : This compound is crucial in the development of meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives (Wan et al., 2013).

  • Synthesis of Amino Acid Derivatives : It is used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are important in pharmaceutical chemistry (Arvanitis et al., 1998).

  • Activity Against MDR-TB and Other Microbes : 3-Bromo-3-phenylpropanoic acid shows activity against multi-drug-resistant tuberculosis (MDR-TB) and other microbes (Krátký et al., 2010).

Safety and Hazards

3-Bromo-3-phenylpropanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Properties

IUPAC Name

3-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRMHJWFYKSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034190
Record name beta-Bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15463-91-9
Record name beta-Bromobenzenepropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Bromohydrocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BROMOBENZENEPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.667 mol) of hydrocinnamic acid, 120 g (0.674 mol) of N-bromosuccinimide, and 1.8 g of benzoyl peroxide (BPO) in 900 ml of CCl4 was heated at reflux for 20 hr under nitrogen. After cooling to room temperature the reaction mixture was filtered. The filtrate when stripped to dryness yielded only a small amount of additional material which was combined with the original solid and the whole was slurried for 2 hr with warm water to dissolve the succinimide. The slurry was filtered and rinsed with water again and oven dried at 50° C. overnight to 120.8 g (79%) of material which is pure enough for the next step. Material recrystallized from toluene melts 138.5°-140.0° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-3-phenylpropanoic acid
Reactant of Route 2
3-Bromo-3-phenylpropanoic acid
Reactant of Route 3
3-Bromo-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-3-phenylpropanoic acid
Reactant of Route 5
3-Bromo-3-phenylpropanoic acid
Reactant of Route 6
3-Bromo-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.